molecular formula C11H15N3O B13185798 N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide

N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide

Cat. No.: B13185798
M. Wt: 205.26 g/mol
InChI Key: LECYFWHVJWEUFK-UHFFFAOYSA-N
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Description

N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H15N3O. It is a derivative of pyrrolidine and pyridine, which are both important scaffolds in medicinal chemistry. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with pyrrolidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridyl)pyrrolidine-2-carboxamide
  • N-(3-Methylpyridin-2-YL)pyrrolidine-2-carboxamide
  • N-(4-Methylpyridin-2-YL)pyrrolidine-2-carboxamide

Uniqueness

N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H15N3O/c1-8-4-5-10(13-7-8)14-11(15)9-3-2-6-12-9/h4-5,7,9,12H,2-3,6H2,1H3,(H,13,14,15)

InChI Key

LECYFWHVJWEUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCN2

Origin of Product

United States

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